3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one
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Overview
Description
3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one is a chemical compound with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol It belongs to the class of azetidinones, which are four-membered lactams
Preparation Methods
The synthesis of 3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzylamine with ethyl 2-bromoacetate to form an intermediate, which is then cyclized to produce the azetidinone ring . The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce the corresponding amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or acetonitrile, and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in bacteria or cancer cells . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one can be compared with other similar compounds, such as:
3,3-Dimethyl-azetidin-2-one: This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and is used in the treatment of metabolic syndrome.
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid: This compound shows affinity to heat shock proteins and has potential antiproliferative activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other azetidinones .
Properties
CAS No. |
113385-79-8 |
---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one |
InChI |
InChI=1S/C13H17NO2/c1-3-11-9-14(13(11)15)8-10-4-6-12(16-2)7-5-10/h4-7,11H,3,8-9H2,1-2H3 |
InChI Key |
PMFKKCAEFKYYRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(C1=O)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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